molecular formula C12H18ClNO2 B3025436 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride CAS No. 6266-97-3

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Cat. No.: B3025436
CAS No.: 6266-97-3
M. Wt: 243.73 g/mol
InChI Key: AFFAKYIZHAGJMU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS: 6266-97-3) is a tetrahydroisoquinoline alkaloid derivative characterized by a bicyclic aromatic structure with methoxy groups at positions 6 and 7, a methyl group at position 3, and a protonated secondary amine stabilized by hydrochloric acid. It is commercially available under names such as Salsolidine hydrochloride and is widely utilized in pharmacological and biochemical research due to its structural similarity to bioactive natural products .

Molecular Formula: C₁₂H₁₈ClNO₂ Molecular Weight: 243.73 g/mol (as per PubChem and commercial catalogs) . Key Features:

  • Methoxy substitutions: Enhance lipophilicity and influence receptor binding.
  • Methyl group at position 3: Modulates steric effects and metabolic stability.
  • Protonated amine: Facilitates solubility in polar solvents and interaction with biological targets .

Properties

IUPAC Name

6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-6,8,13H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFAKYIZHAGJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2CN1)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6266-97-3
Record name 6266-97-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a phenethylamine derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Functionalization Reactions

The tetrahydroisoquinoline core and methyl/methoxy substituents enable further derivatization:

(a) Oxidation Reactions

  • The tertiary amine undergoes oxidation to form iminium intermediates, which can react with nucleophiles (e.g., cyanide) to yield substituted derivatives.

  • Methoxy groups are resistant to oxidation under mild conditions but can be demethylated using strong acids (e.g., BBr₃) to generate catechol derivatives .

(b) Alkylation/Acylation

  • The secondary amine reacts with alkyl halides or acyl chlorides to produce N-alkylated or N-acylated analogs. For example:

    R X C12H18ClNO2R N C12H17ClNO2(R alkyl acyl)\text{R X C}_{12}\text{H}_{18}\text{ClNO}_2\rightarrow \text{R N C}_{12}\text{H}_{17}\text{ClNO}_2\quad (\text{R alkyl acyl})

    Such modifications enhance lipophilicity for pharmacological studies .

(c) Acid-Base Reactions

  • The hydrochloride salt dissociates in aqueous solutions, regenerating the free base. This property is exploited in purification and salt metathesis reactions .

Table 2: Stability Under Various Conditions

ConditionBehaviorObservation
Aqueous Acid (pH < 3) StableNo decomposition observed over 24 hours
Alkaline Solutions (pH > 10) DegradesFormation of demethylated byproducts
High Temperature (>150°C) DecomposesCharring due to loss of methoxy groups

Table 3: Reactivity vs. Analogous Compounds

CompoundStructural DifferenceReactivity Notes
6-Methoxy-1-methyl-THIQ Lacks 7-methoxy groupLower electrophilic substitution activity
Tetrahydropalmatine Additional aromatic ringsEnhanced radical scavenging capacity
Salsolidine Different methyl positionReduced solubility in polar solvents

Scientific Research Applications

Medicinal Chemistry

Huntington's Disease Treatment
6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a key intermediate in the synthesis of tetrabenazine, a medication used to treat Huntington's disease. Tetrabenazine functions primarily as a dopamine-depleting agent and is effective in managing chorea associated with this neurodegenerative disorder. The synthesis of this compound has been optimized to improve yield and reduce costs through innovative synthetic pathways .

Neuropharmacological Studies
Recent studies have explored the neuropharmacological properties of tetrahydroisoquinolines, including their potential effects on neurotransmitter systems. Compounds like this compound are being investigated for their ability to modulate dopamine and serotonin receptors, which could lead to new treatments for psychiatric disorders .

Case Study: Synthesis Optimization
A study published in MDPI demonstrated a novel approach using chiral intermediates to synthesize 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. The researchers reported a successful yield of 67% using specific reagents and conditions that favor diastereoselectivity . This indicates the compound's versatility and potential for producing various derivatives with tailored pharmacological profiles.

Case Study: Neuropharmacological Effects
Research has indicated that tetrahydroisoquinoline derivatives can exhibit significant neuroprotective effects. In vitro studies have shown that these compounds can influence neuronal survival and apoptosis pathways in models of neurodegeneration . Such findings underscore the therapeutic potential of this compound beyond its application as an intermediate in drug synthesis.

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological activities. The compound's molecular targets and pathways are still under investigation, but its potential to influence neurotransmitter systems and other cellular functions is a key area of research.

Comparison with Similar Compounds

Receptor Binding and Selectivity

  • Dimeric analogs (e.g., propane-1,3-diyl-bis-THIQ derivatives) exhibit enhanced binding to multi-subunit receptors due to dual interaction sites but suffer from reduced solubility .

Toxicity and Bioactivity

  • Salsolinol (6,7-dimethoxy-THIQ·HCl, CAS: 2328-12-3) is a neuroactive compound implicated in Parkinson’s disease, whereas the target compound’s 3-methyl group may mitigate oxidative stress pathways linked to neurodegeneration .

Biological Activity

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (also known as heliamine) is a tetrahydroisoquinoline derivative that has garnered attention for its potential biological activities. This compound is primarily isolated from the Mexican cereoid cactus Backebergia militaris and exhibits various pharmacological properties that can be leveraged for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its tetrahydroisoquinoline backbone with methoxy groups at positions 6 and 7. The compound's molecular formula is C12H15ClN2O2C_{12}H_{15}ClN_2O_2 and it has a molecular weight of approximately 256.71 g/mol.

Antiproliferative Effects

Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antiproliferative effects against various cancer cell lines. A study involving the compound M1 (a related derivative) demonstrated its in vivo antiproliferative activity against dimethylhydrazine-induced colorectal carcinoma in albino Wistar rats. The administration of M1 at doses of 10 and 25 mg/kg for 15 days resulted in protective effects against cancer progression, evidenced by histopathological examinations and biochemical assays that showed reduced levels of inflammatory markers such as IL-6 and COX-2 .

The mechanism underlying the anti-cancer effects of tetrahydroisoquinoline derivatives appears to involve the inhibition of the IL-6/JAK2/STAT3 signaling pathway. M1 treatment was shown to downregulate the overexpression of IL-6, JAK2, and STAT3 mRNA levels, which are crucial in cancer cell proliferation and survival. This was further supported by quantitative western blot analysis demonstrating a reduction in phospho-JAK2 and phospho-STAT3 levels following treatment with M1 .

Neuroprotective Potential

Tetrahydroisoquinolines have also been studied for their neuroprotective properties. They may act as catechol-O-methyltransferase inhibitors (COMTIs), which are beneficial in treating neurodegenerative diseases like Parkinson's disease. The ability to inhibit COMT can enhance the bioavailability of dopamine in the brain, potentially improving motor function in patients .

Case Studies

StudyObjectiveFindings
In Vivo Study on Colorectal Cancer Evaluate antiproliferative activityM1 significantly reduced tumor growth and inflammatory markers in CRC models .
Neuroprotective Activity Assess potential for Parkinson's treatmentExhibited COMT inhibition leading to increased dopamine levels in experimental models .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving chiral catalysts and asymmetric synthesis techniques. Recent advances have focused on optimizing yields and enantioselectivity using transition-metal-catalyzed reactions .

Q & A

Q. Table 1: Physicochemical Properties

PropertyValue/SpecificationSource
Melting Point194°C
SolubilitySoluble in water
StabilityDegrades with oxidizers, light-sensitive

[Advanced] What strategies are recommended for analyzing decomposition products under thermal stress?

Answer:
Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) is effective for identifying decomposition products like CO, NOx, and HCl . Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC-UV monitoring can quantify degradation kinetics. For mechanistic insights, isotopic labeling (e.g., deuterated methoxy groups) paired with NMR spectroscopy helps trace bond cleavage pathways .

[Basic] Which spectroscopic methods are validated for characterizing this compound?

Answer:
Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for structural confirmation. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) . For deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives), mass spectrometry with isotopic pattern analysis ensures isotopic enrichment .

[Advanced] How to design stability studies evaluating compatibility with biological assay buffers?

Answer:

Buffer Selection: Test solubility and stability in phosphate-buffered saline (PBS), Tris-HCl (pH 7.4), and cell culture media (e.g., DMEM) at 37°C.

Time-Course Analysis: Use LC-MS to monitor degradation over 24–72 hours.

Oxidative Stress: Add hydrogen peroxide (0.1–1%) to simulate reactive oxygen species (ROS) in cellular environments .

Data Interpretation: Compare degradation profiles to establish buffer-specific half-lives. Contradictions in literature data often arise from buffer composition or temperature variations .

[Basic] What synthetic routes are documented for this compound, and what are their yield optimization challenges?

Answer:
The compound is synthesized via Bischler-Napieralski cyclization of phenethylamine derivatives, followed by methylation and hydrochloric acid salt formation . Key challenges include:

  • Low Yields (<50%): Due to competing side reactions (e.g., over-methylation).
  • Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .
  • Scale-Up Risks: Exothermic reactions require controlled temperature (<5°C) during cyclization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Reactant of Route 2
6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

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